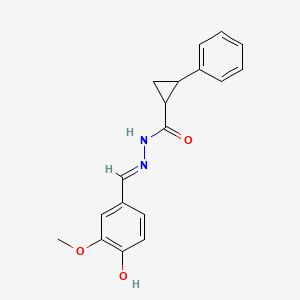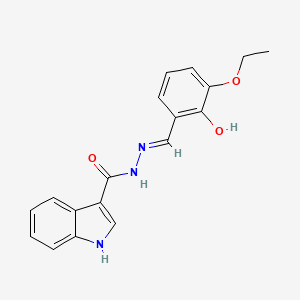![molecular formula C20H24N2O B6034270 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone](/img/structure/B6034270.png)
1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone, also known as A-401, is a synthetic compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to an increase in dopamine and serotonin signaling, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone has both biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may be responsible for its therapeutic effects. It has also been shown to have anxiolytic and antidepressant effects, which may be beneficial for the treatment of various psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone in lab experiments is its high potency and selectivity for dopamine and serotonin reuptake inhibition. This makes it a valuable tool for studying the dopaminergic and serotonergic systems in the brain. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone. One direction is to further investigate its potential as a therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease and depression. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the noradrenergic and cholinergic systems. Additionally, further studies are needed to determine the long-term effects and potential toxicity of this compound.
Métodos De Síntesis
The synthesis of 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone involves the reaction of 3-(piperidin-3-yl)aniline with 1-bromo-3-chlorobenzene in the presence of a palladium catalyst. The resulting product is then purified through a series of chromatography techniques to obtain a pure compound.
Aplicaciones Científicas De Investigación
1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone has been shown to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been studied for its effects on the central nervous system, particularly on the dopaminergic and serotonergic systems. It has also been studied for its potential as a therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease and depression.
Propiedades
IUPAC Name |
1-[3-[(3-anilinopiperidin-1-yl)methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16(23)18-8-5-7-17(13-18)14-22-12-6-11-20(15-22)21-19-9-3-2-4-10-19/h2-5,7-10,13,20-21H,6,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBYWNQBUZQRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN2CCCC(C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-3-[2-(3-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6034187.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6034190.png)
![3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6034191.png)

![3-{2-[4-(3-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6034199.png)
![(3-fluoro-4-methoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6034204.png)

![5-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6034242.png)
![2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B6034246.png)


![N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide](/img/structure/B6034260.png)
![N-(2-chlorobenzyl)-3-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6034267.png)
